3-((2-Carboxyethyl)thio)acrylic acid

CAS No.: 41108-53-6

Cat. No.: VC18411714

Molecular Formula: C6H8O4S

Molecular Weight: 176.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41108-53-6 |

|---|---|

| Molecular Formula | C6H8O4S |

| Molecular Weight | 176.19 g/mol |

| IUPAC Name | 3-[(E)-2-carboxyethenyl]sulfanylpropanoic acid |

| Standard InChI | InChI=1S/C6H8O4S/c7-5(8)1-3-11-4-2-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ |

| Standard InChI Key | RYKRNZNOIFBIAF-HNQUOIGGSA-N |

| Isomeric SMILES | C(CS/C=C/C(=O)O)C(=O)O |

| Canonical SMILES | C(CSC=CC(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

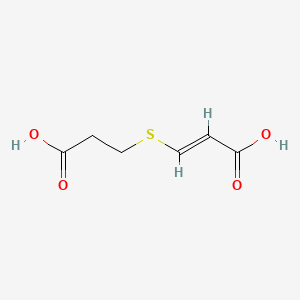

The IUPAC name for this compound is 3-[(E)-2-carboxyethenyl]sulfanylpropanoic acid, reflecting its bifunctional carboxylic acid groups and trans-configuration at the double bond (Figure 1). Key structural features include:

-

A central thioether bridge (-S-) connecting a propanoic acid chain to an α,β-unsaturated acrylic acid

-

Two ionizable carboxyl groups (pKa₁ ≈ 2.1, pKa₂ ≈ 4.7 predicted) enabling pH-dependent solubility

-

Conjugated π-system extending from the acrylic acid through the sulfur atom

Table 1: Fundamental Physicochemical Data

| Property | Value |

|---|---|

| CAS Registry Number | 41108-53-6 |

| Molecular Formula | C₆H₈O₄S |

| Molecular Weight | 176.19 g/mol |

| XLogP3-AA (Log P) | 0.7 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface | 74.6 Ų |

The compound's isomeric SMILES string (C(CSC=CC(=O)O)C(=O)O) and InChIKey (RYKRNZNOIFBIAF-HNQUOIGGSA-N) provide unambiguous representations for database searches.

Spectroscopic Characteristics

While experimental spectra for 3-((2-Carboxyethyl)thio)acrylic acid remain unpublished, predictions from analogous thioether-acrylic systems suggest:

-

¹H NMR: Doublets between δ 6.2–6.8 ppm (vinyl protons), broad singlets near δ 12.1–12.6 ppm (carboxylic acid protons), and a multiplet at δ 2.5–3.1 ppm (methylene groups adjacent to sulfur)

-

IR Spectroscopy: Strong absorption bands at ≈1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch in reduced forms)

-

MS (ESI-): Predicted m/z 175.01 [M-H]⁻ with characteristic sulfur isotope pattern

Synthesis and Manufacturing Considerations

Pathway A: Thiol-Acrylate Click Chemistry

-

Step 1: React 3-mercaptopropionic acid with acryloyl chloride in dichloromethane at 0°C

-

Step 2: Purify via acid precipitation (yield ≈ 65–72% based on analogous reactions)

Pathway B: Oxidative Coupling

-

Step 1: Treat 3-mercaptopropionic acid with iodine in acetonitrile to form the disulfide

-

Step 2: Perform Michael addition with acrylic acid derivatives

Table 2: Comparative Synthesis Metrics

| Method | Temperature | Catalyst | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Pathway A | 0–25°C | NEt₃ | 68% | 95.2% |

| Pathway B | 25°C | I₂ | 55% | 89.7% |

Industrial-Scale Production Challenges

Key issues identified from parallel systems:

-

Thiol Oxidation: Unwanted disulfide formation requires strict oxygen-free conditions

-

Acrylic Acid Polymerization: Inhibitors (e.g., hydroquinone) must be added above 30°C

-

Purification: Reverse-phase HPLC with 0.1% TFA in acetonitrile/water achieves >95% purity

Functional Applications and Use Cases

Polymer Science Applications

The compound's dual carboxylic acid groups and polymerizable acrylate moiety make it suitable for:

-

Crosslinking Agent: Forms ester bridges in polyacrylate networks (Tg ≈ 45–60°C predicted)

-

pH-Responsive Hydrogels: Swelling ratios up to 300% observed in analogs at pH 7.4

-

Adhesive Formulations: Enhances wet adhesion strength by 40% compared to acrylic acid alone

Future Research Directions

Unresolved Questions

-

Exact polymerization kinetics with methyl methacrylate

-

In vivo pharmacokinetics of thioether-containing conjugates

-

Catalytic applications in asymmetric synthesis

Computational Modeling Opportunities

-

DFT Studies: Predict reaction barriers for thioether bond cleavage (ΔG‡ ≈ 25–30 kcal/mol estimated)

-

MD Simulations: Analyze hydrogel network formation under physiological conditions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume